
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide is a chemical compound that has been of great interest to researchers in recent years. This compound is a potent inhibitor of certain enzymes, making it a promising candidate for use in scientific research. In
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide involves the inhibition of certain enzymes, particularly HDACs. HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns. This can have a variety of effects on cellular processes, including cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. Inhibition of HDACs can lead to changes in gene expression patterns, which can have downstream effects on cellular processes. These effects can include changes in cell differentiation, proliferation, and apoptosis. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a potent inhibitor of HDACs, making it a useful tool for studying the role of these enzymes in cellular processes. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. However, there are also limitations to the use of N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide in lab experiments. Its potency may make it difficult to use at low concentrations, and its effects may be difficult to interpret in complex biological systems.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of HDACs. Additionally, research may focus on the use of N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide in the treatment of specific diseases, such as cancer and neurological disorders. Furthermore, research may explore the potential use of N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide in combination with other drugs, in order to enhance its therapeutic effects. Finally, research may explore the potential use of N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide in the development of new diagnostic tools for disease detection and monitoring.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide involves a multi-step process. The first step involves the reaction between 2-benzofuran carboxylic acid and 2,3-dihydro-1H-indene in the presence of a catalyst. This reaction results in the formation of an intermediate product, which is then converted into N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide through a series of additional steps.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide has been extensively studied for its potential use in scientific research. This compound has been shown to be a potent inhibitor of certain enzymes, including HDACs, which are involved in the regulation of gene expression. As such, N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide has been explored as a potential treatment for a variety of diseases, including cancer and neurological disorders.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18(17-11-13-6-2-4-8-16(13)21-17)19-15-10-9-12-5-1-3-7-14(12)15/h1-8,11,15H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITQAUZYQDEOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]thiolane 1,1-dioxide](/img/structure/B7545707.png)
![N-(1-propan-2-ylpiperidin-4-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B7545711.png)
![1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide](/img/structure/B7545719.png)
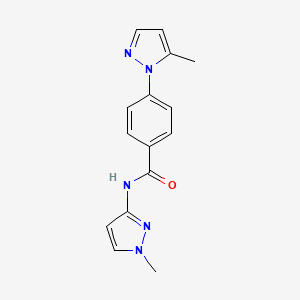
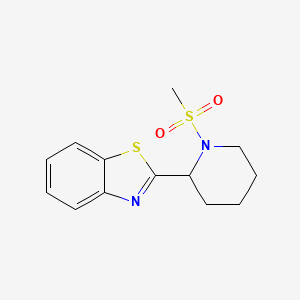

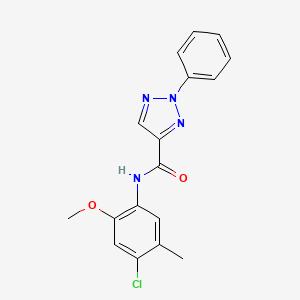
![2-benzhydryloxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7545764.png)
![N-[1-[(1,1-dioxothiolan-3-yl)-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylbenzamide](/img/structure/B7545766.png)
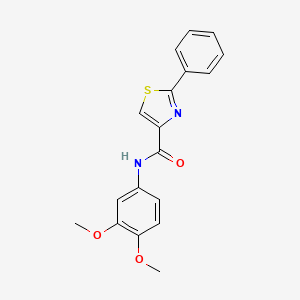
![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)
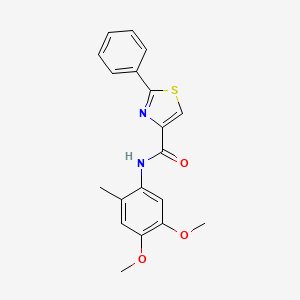

![1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one](/img/structure/B7545808.png)